molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Cat. No.: B110321
CAS No.: 588-46-5
M. Wt: 149.19 g/mol
InChI Key: UZJLYRRDVFWSGA-UHFFFAOYSA-N
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Description

N-Benzylacetamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Reaction of Benzylamine with Acetic Anhydride:

      Procedure: Benzylamine is reacted with acetic anhydride in the presence of a solvent such as methanol. The reaction is typically carried out at room temperature with an acid catalyst like sulfuric acid.

      Reaction: [ \text{C₆H₅CH₂NH₂ + (CH₃CO)₂O → C₆H₅CH₂NHCOCH₃ + CH₃COOH} ]

      Purification: The product is purified by crystallization or distillation.

  • Reaction of Benzylamine with Acetyl Chloride:

      Procedure: Benzylamine is reacted with acetyl chloride under basic conditions. The reaction is controlled at low temperatures to prevent side reactions.

      Reaction: [ \text{C₆H₅CH₂NH₂ + CH₃COCl → C₆H₅CH₂NHCOCH₃ + HCl} ]

      Purification: The product is purified by water extraction and recrystallization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods with optimized conditions to maximize yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form corresponding benzylamide derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction:

    • Reduction of this compound can yield benzylamine.
    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

  • Substitution:

    • This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
    • Reagents: Common nucleophiles include hydroxide ions and amines.

Major Products:

  • Oxidation typically produces benzylamide derivatives.
  • Reduction yields benzylamine.
  • Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Benzylacetamide has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in organic synthesis.
    • Employed in the preparation of various pharmaceuticals and agrochemicals.
  • Biology:

    • Studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine:

    • Investigated for its role in drug metabolism and pharmacokinetics.
    • Used as a reference compound in the study of metabolic pathways.
  • Industry:

    • Utilized in the manufacture of specialty chemicals.
    • Employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-Benzylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.

    Pathways: It may influence pathways related to drug metabolism, including hepatic enzymes responsible for the biotransformation of xenobiotics.

Comparison with Similar Compounds

    Benzamide: Similar structure but lacks the benzyl group.

    Acetamide: The simplest amide, lacking the benzyl group.

    N-Methylacetamide: Contains a methyl group instead of a benzyl group.

Comparison:

    Uniqueness: N-Benzylacetamide’s unique benzyl group imparts distinct chemical and physical properties, making it more hydrophobic and influencing its reactivity compared to simpler amides like acetamide and benzamide.

    Applications: The presence of the benzyl group also expands its utility in organic synthesis and pharmaceutical applications, where specific structural features are required.

Properties

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

588-46-5
Record name N-Benzylacetamide
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Record name N-Acetylbenzylamine
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Record name N-BENZYLACETAMIDE
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Record name N-Benzylacetamide
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Record name N-benzylacetamide
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Record name N-ACETYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

After completion of the reaction, 1% hydrochloric acid (23 g) was dropwide added at 10° C. or lower and after stirred for 30 minutes, settled and separated. The obtained organic layer was washed with 9% salt water (7 g) at 5 to 10° C., settled and separated. The obtained organic layer was washed with an aqueous 5% sodium hydrogen carbonate solution (11.8 g) at 15 to 30° C., settled and separated After that, the organic layer was washed with ion-exchange water (6 g) at 25 to 35° C., settled and separated. The obtained organic layer was evaporated to obtain a solution (10.04 g) of a desired pale yellowish transparent solution or white solid. The content was found 86.5% by gas chromatography analysis. The pure product yield was 8.68 g (yield 87.8% based on acetic acid). The content of impurities are as follows; diisobutylcarbonate: 2.0%, and N-isobutyloxycarbonyl)-benzylamine: 2.5%.
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Synthesis routes and methods II

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
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10 g
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2 mL
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61%

Synthesis routes and methods III

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. Recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 g. of needle-like crystals of N-benzyl acetamide are obtained (yield: 84 percent). m.p. 60.5° - 62° C.
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84%

Synthesis routes and methods IV

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. After recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 of needle-like crystals of N-benzyl acetamide are obtained (yield: 84%).m.p. 60.5° - 62° C.
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84%

Synthesis routes and methods V

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
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1 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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